

Application Note: Synthesis of 5-Methoxyindan-1-one via Friedel-Crafts Acylation

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Compound of Interest

Compound Name: 5-Methoxyindan-1-one

Cat. No.: B147253

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**Abstract

This document provides a detailed protocol for the synthesis of **5-Methoxyindan-1-one** from anisole. The method employs a two-step, one-pot Friedel-Crafts reaction, beginning with the acylation of anisole with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form the indanone ring system. This protocol is designed for laboratory-scale synthesis and includes information on reaction setup, workup, purification, and characterization.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to attach an acyl group to an aromatic ring.^[1] This reaction proceeds through an electrophilic aromatic substitution mechanism, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl_3).^[2]

This protocol details the synthesis of **5-Methoxyindan-1-one**, a valuable intermediate in the synthesis of various pharmaceutical compounds. The procedure involves the initial acylation of anisole with 3-chloropropionyl chloride. The methoxy group of anisole is an activating, ortho-para directing group, leading to the formation of the para-substituted intermediate, 3-chloro-4'-methoxypropiophenone.^[3] This intermediate then undergoes a subsequent intramolecular Friedel-Crafts alkylation (cyclization) upon heating to yield the final product, **5-Methoxyindan-1-one**.^[4]

Reaction Scheme

Step 1: Friedel-Crafts Acylation Anisole + 3-Chloropropionyl chloride → 3-chloro-4'-methoxypropiophenone

Step 2: Intramolecular Cyclization 3-chloro-4'-methoxypropiophenone → **5-Methoxyindan-1-one**

Quantitative Data Summary

The following table summarizes the reagents and conditions for the synthesis.

Parameter	Value	Notes
Reactants		
Anisole	1.0 eq.	Starting material
3-Chloropropionyl Chloride	1.05 eq.	Acylation agent
Aluminum Chloride (AlCl ₃)	2.2 eq.	Lewis acid catalyst
Solvent		
Dichloromethane (DCM)	~10 mL / g of anisole	For the initial acylation step
Reaction Conditions		
Acylation Temperature	0-5 °C, then Room Temp.	Initial cooling is critical
Acylation Time	10-15 hours	
Cyclization Temperature	110-130 °C	After removal of DCM
Cyclization Time	4-6 hours	
Workup		
Quenching Solution	Ice-cold 1M HCl	
Extraction Solvent	Ethyl Acetate or DCM	
Product Information		
Product Name	5-Methoxyindan-1-one	
Molecular Formula	C ₁₀ H ₁₀ O ₂	
Molecular Weight	162.19 g/mol	
Appearance	Powder	
Melting Point	107-109 °C	
Expected Yield	80-90%	Based on similar procedures[4]

Experimental Protocol

4.1 Materials and Equipment

- Anisole (C_7H_8O)
- 3-Chloropropionyl chloride ($C_3H_4Cl_2O$)
- Aluminum chloride ($AlCl_3$), anhydrous
- Dichloromethane (CH_2Cl_2), anhydrous
- Ethyl acetate ($C_4H_8O_2$)
- Hydrochloric acid (HCl), concentrated
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water
- Ice
- Round-bottom flask (250 mL or 500 mL)
- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with $CaCl_2$)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glassware for recrystallization

4.2 Safety Precautions

- This procedure must be performed in a well-ventilated fume hood.

- Aluminum chloride is corrosive and reacts violently with water; handle with care and avoid exposure to moisture.
- 3-Chloropropionyl chloride is corrosive and a lachrymator.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

4.3 Procedure

Part A: Friedel-Crafts Acylation

- Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
- Add anhydrous aluminum chloride (2.2 eq.) to the flask.
- In a separate beaker, prepare a solution of anisole (1.0 eq.) and 3-chloropropionyl chloride (1.05 eq.) in anhydrous dichloromethane.
- Slowly add the anisole/3-chloropropionyl chloride solution to the stirred suspension of AlCl_3 via the dropping funnel over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C. The reaction is exothermic.[\[5\]](#)
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 10-15 hours.[\[4\]](#)

Part B: Intramolecular Cyclization

- After the acylation is complete, carefully remove the dichloromethane solvent using a rotary evaporator.
- Equip the flask with a reflux condenser and heat the remaining viscous oil in an oil bath to 110-130 °C.

- Maintain this temperature and continue stirring for 4-6 hours to facilitate the intramolecular cyclization.[4]

Part C: Workup and Purification

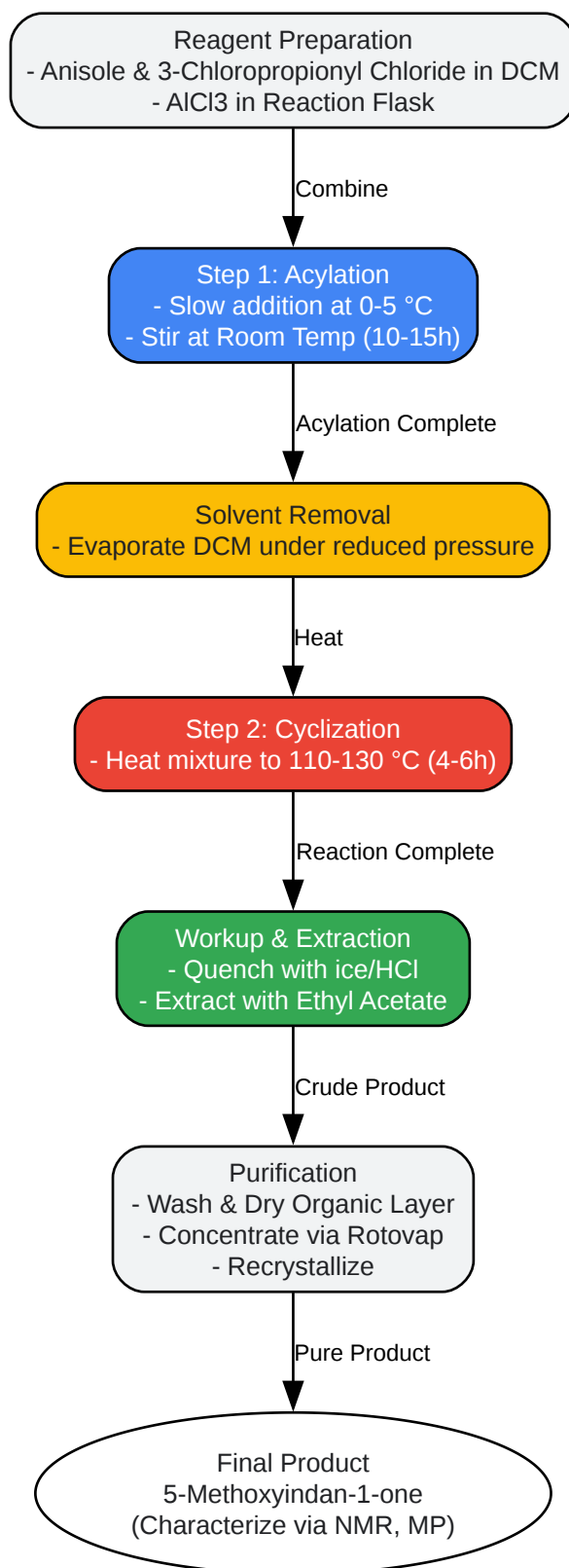
- Allow the reaction mixture to cool to room temperature.
- In a separate large beaker or flask, prepare a mixture of crushed ice and 1M hydrochloric acid.
- Very slowly and carefully, pour the cooled reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[5]
- Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure **5-Methoxyindan-1-one** as a crystalline powder.[4][6]

4.4 Characterization The identity and purity of the final product can be confirmed by standard analytical techniques:

- ¹H NMR Spectroscopy: Expected signals for the methoxy group, aromatic protons, and the two methylene groups of the indanone ring.[7][8]
- ¹³C NMR Spectroscopy: Expected signals for all 10 carbon atoms.
- Melting Point Analysis: Compare the observed melting point with the literature value (107-109 °C).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.



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Caption: Workflow for the synthesis of **5-Methoxyindan-1-one**.

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